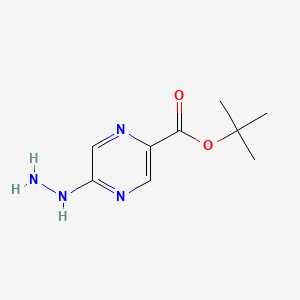

Tert-butyl 5-hydrazinylpyrazine-2-carboxylate

Description

Tert-butyl 5-hydrazinylpyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Properties

Molecular Formula |

C9H14N4O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

tert-butyl 5-hydrazinylpyrazine-2-carboxylate |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)6-4-12-7(13-10)5-11-6/h4-5H,10H2,1-3H3,(H,12,13) |

InChI Key |

YKTROFVOWNKZOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=N1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydrazinylpyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with tert-butyl hydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazine derivative. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydrazinylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 5-hydrazinylpyrazine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydrazinylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 5-nitrothiophene-2-carboxylate

- Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

- Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 5-hydrazinylpyrazine-2-carboxylate is unique due to its specific hydrazinyl and tert-butyl functional groups, which confer distinct reactivity and biological activity. The presence of the pyrazine ring also contributes to its unique properties compared to other similar compounds.

Biological Activity

Tert-butyl 5-hydrazinylpyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H14N4O2

- Molecular Weight : 198.23 g/mol

- IUPAC Name : this compound

The compound features a hydrazine moiety attached to a pyrazine ring, which is known to impart various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2-pyrazinecarboxylate with hydrazine derivatives. The following general reaction scheme illustrates this process:

- Reagents : Tert-butyl 2-pyrazinecarboxylate, hydrazine hydrate.

- Conditions : The reaction is often conducted in a solvent such as ethanol or methanol, at elevated temperatures (reflux).

- Yield : The yield can vary, but optimized conditions can lead to yields exceeding 70%.

Antimicrobial Properties

Research has indicated that compounds containing hydrazine and pyrazine moieties exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates:

- Inhibition against Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- Activity against fungi : Exhibits antifungal properties with an MIC of 16 µg/mL against Candida albicans.

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. A notable study evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. In vivo studies using Drosophila models have shown that treatment with this compound:

- Reduces oxidative stress markers.

- Improves motor function in models of Huntington's disease.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound. Results showed a significant reduction in bacterial growth compared to controls, suggesting its potential as a lead compound for antibiotic development. -

Case Study on Anticancer Activity :

In a comparative analysis of several pyrazine derivatives, this compound was found to be one of the most potent against MCF-7 cells, leading researchers to further investigate its structure-activity relationship (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.